N-[4,4-Dimethyl-1-(1-methylpyrazol-3-yl)pentyl]prop-2-enamide
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Description
“N-[4,4-Dimethyl-1-(1-methylpyrazol-3-yl)pentyl]prop-2-enamide” is a complex organic compound. It contains a pyrazole group, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring of three carbon atoms and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the pyrazole ring, along with various alkyl groups attached to it. The presence of the amide group (-CONH2) would also be a key feature of this molecule .Chemical Reactions Analysis
Pyrazoles are known to undergo a variety of chemical reactions, including reactions with electrophiles at the 3-position, and nucleophilic substitution reactions at the 5-position . The exact reactions that “this compound” would undergo would depend on the specific conditions and reagents used.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Pyrazoles are generally weak bases, and the presence of the amide group could also affect the compound’s acidity and basicity .Future Directions
Properties
IUPAC Name |
N-[4,4-dimethyl-1-(1-methylpyrazol-3-yl)pentyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-6-13(18)15-11(7-9-14(2,3)4)12-8-10-17(5)16-12/h6,8,10-11H,1,7,9H2,2-5H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZMCDRZTHHWAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCC(C1=NN(C=C1)C)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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